
mu Opioid receptor agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mu Opioid receptor agonist 1 is a compound that interacts with the mu-opioid receptor, a type of G protein-coupled receptor. This receptor is primarily involved in mediating the effects of endogenous opioids like endorphins and enkephalins, as well as exogenous opioids such as morphine and heroin. This compound is known for its analgesic properties, making it a significant compound in pain management and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mu Opioid receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include the use of starting materials such as phenethylamines and benzyl halides, followed by various functional group transformations. Reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
Mu Opioid receptor agonist 1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl compounds can produce alcohols.
科学的研究の応用
Mu Opioid receptor agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of opioids with their receptors and to develop new synthetic methods.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding kinetics.
Medicine: Explored for its potential as an analgesic in pain management, as well as its role in addiction research and treatment.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu-opioid receptor.
作用機序
Mu Opioid receptor agonist 1 exerts its effects by binding to the mu-opioid receptor, which is primarily located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of potassium channels and inhibition of calcium channels. This results in hyperpolarization of neurons and decreased neurotransmitter release, ultimately leading to analgesia and other opioid effects .
類似化合物との比較
Mu Opioid receptor agonist 1 can be compared with other similar compounds, such as:
Morphine: A well-known mu-opioid receptor agonist with strong analgesic properties but high potential for addiction and side effects.
Fentanyl: A synthetic opioid with high potency and rapid onset of action, used in medical settings for pain management.
Buprenorphine: A partial agonist at the mu-opioid receptor, used in the treatment of opioid addiction due to its lower potential for abuse.
This compound is unique in its specific binding properties and efficacy, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C26H38N4O |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(4S,6S)-6-tert-butyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C26H38N4O/c1-24(2,3)23-18-20(21-9-15-29-30(21)23)27-16-12-25(22-8-4-7-14-28-22)13-17-31-26(19-25)10-5-6-11-26/h4,7-9,14-15,20,23,27H,5-6,10-13,16-19H2,1-3H3/t20-,23-,25+/m0/s1 |
InChIキー |
RBHKUWUPXDOZBW-GRYUFTJMSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1C[C@@H](C2=CC=NN12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
正規SMILES |
CC(C)(C)C1CC(C2=CC=NN12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


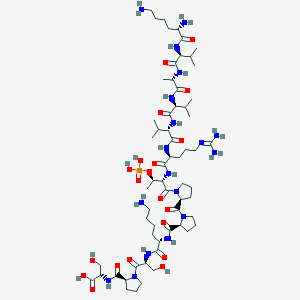
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
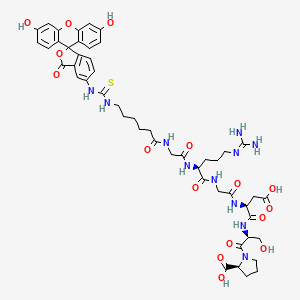


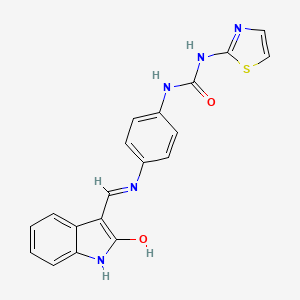
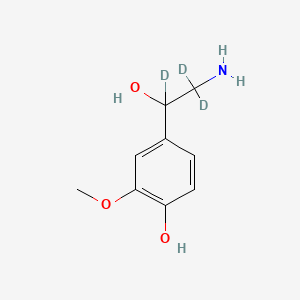
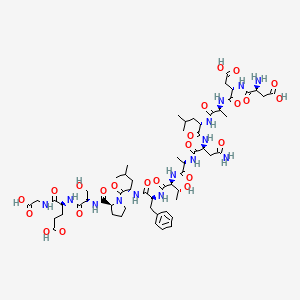
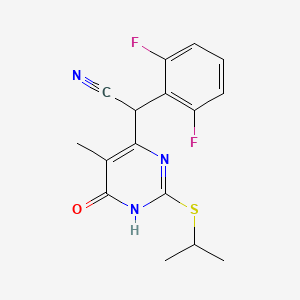



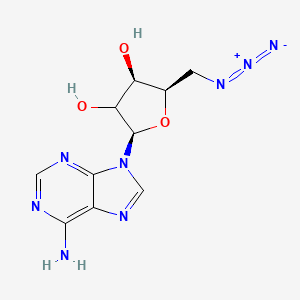
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
